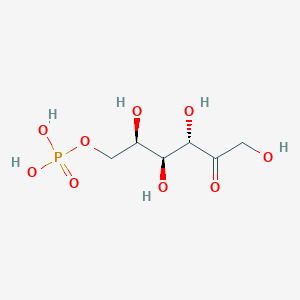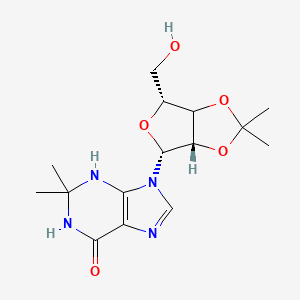
Sodium ZINC chlorophyllin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium Zinc Chlorophyllin is a semi-synthetic, water-soluble derivative of chlorophyll . It is a rare cosmetic ingredient, known for its antioxidant properties . It is a closely related group of salts that are derived from chlorophyll, differing in the identity of the cations associated with the anion . Its most common form is a sodium/copper derivative used as a food additive and in alternative medicine .
Synthesis Analysis
Chlorophyll was extracted from pine needles, and then this compound (SZC) was synthesized by saponification, purification, and substitution reaction .Molecular Structure Analysis
The molecular formula of this compound is C34H31O6N4ZnNa3 . The basic structure of chlorophyll is a porphyrin ring similar to that of heme in hemoglobin, although the central atom in chlorophyll is magnesium instead of iron . In this compound, the central atom is replaced with zinc .Physical And Chemical Properties Analysis
This compound is a water-soluble compound . Its molecular weight is 725.99 . It is a green to black powder prepared from chlorophyll by saponification and replacement of magnesium by copper .Aplicaciones Científicas De Investigación
Preparation and Stability : Sodium zinc chlorophyllin has been prepared from different plant sources like pachyrhizus leaf, spinach leaves, tea fresh leaves, and Taxus chinensis leaves. These studies have focused on optimizing the extraction process and evaluating the stability of the product. They found that this compound generally exhibits high water solubility, thermal stability, and resistance to oxidants and reducers. However, it is susceptible to degradation under sunlight and can be influenced by certain metal ions like Cu2+ and Fe3+ (Guo Rui-hua, 2010); (Ma Li-ying, 2012); (Hu Wan-qin, 2006); (W. Chunxia, 2013).
Dyeing Properties : Research has also explored the use of this compound for dyeing wool fabrics. The studies indicate that this compound can effectively dye wool, imparting good washing fastness. However, the light fastness of the dyed fabric needs improvement (W. Chunxia, 2013).
Antioxidant Properties : this compound has been evaluated for its antioxidant activities. In one study, it demonstrated better antioxidant properties at lower dosages compared to other forms of chlorophyllin in various biochemical assays. This suggests potential bioactivities of chlorophyll derivatives and supports their possible role in human health protection and disease prevention (Ruzhen Zhan, Jian Wu, J. Ouyang, 2014).
Application in Phytoremediation : A study on Juncus acutus, a halophytic species, demonstrated its capacity to tolerate and accumulate zinc, suggesting its potential in phytoremediation for Zn-contaminated lands. This is relevant considering the zinc component in this compound (E. Mateos-Naranjo, E. Castellanos, A. Perez-Martin, 2014).
Mecanismo De Acción
While the exact mechanism of action of Sodium Zinc Chlorophyllin is not fully understood, it is known to have potential anti-inflammatory, deodorizing, erythropoietic, and antimutagenic activities . It is also suggested that it may aid the uptake and free ionization of zinc, potentially inhibiting ribonucleic acid synthesis of SARS-CoV-2 in human epithelial lung tissue .
Propiedades
IUPAC Name |
trisodium;zinc;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18-dihydroporphyrin-21,23-diide-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O6.3Na.Zn/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H5,35,36,37,38,39,40,41,42,43,44);;;;/q;3*+1;+2/p-5/t17-,21-;;;;/m0..../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEBKULBOPIKII-ZWPRWVNUSA-I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4C(C(C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=NC1=CC3=C(C(=C([N-]3)C(=C4[C@H]([C@@H](C(=N4)C=C5C(=C(C(=C2)[N-]5)C=C)C)C)CCC(=O)[O-])CC(=O)[O-])C(=O)[O-])C)C.[Na+].[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31N4Na3O6Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-Amino-1-[6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]imidazole-4-carboxamide](/img/structure/B1147309.png)
